molecular formula C9H14O3 B2878153 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2219371-57-8

1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B2878153
CAS No.: 2219371-57-8
M. Wt: 170.208
InChI Key: ZZQFZKCXTROSRE-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is an organic compound with the molecular formula C9H14O3. It is characterized by a unique bicyclic structure that includes an oxabicyclohexane ring system.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The synthesis of “1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid” and similar compounds opens up new possibilities for exploring sp3-rich chemical space . This could lead to the development of new bio-active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves the use of photochemistry. One efficient approach is the [2 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This method can be further derivatized through numerous transformations, providing access to a rich chemical space .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable photochemical reactions. These methods are designed to ensure high yield and purity, making the compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cycloaddition reactions and various oxidizing or reducing agents for functional group modifications .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cycloaddition reactions can produce a variety of 2-oxabicyclo[2.1.1]hexane derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is unique due to its specific substitution pattern and the presence of the oxabicyclohexane ring. This structure provides distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-7(2)9(6(10)11)4-8(3,5-9)12-7/h4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQFZKCXTROSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CC(C2)(O1)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219371-57-8
Record name 1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
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